Biological Activity Profile of N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine (AXL-4-I-A)
Biological Activity Profile of N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine (AXL-4-I-A)
An In-Depth Technical Guide
Abstract: This document provides a comprehensive technical overview of the biological activity profile of N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine, hereafter referred to as AXL-4-I-A. This novel small molecule, which incorporates both indole and indazole scaffolds, has been identified as a potent and selective inhibitor of the AXL receptor tyrosine kinase. The indazole and indole moieties are well-established pharmacophores in the development of kinase inhibitors, contributing to a wide range of anticancer agents.[1][2][3] AXL kinase is a critical mediator of tumor growth, metastasis, and the development of therapeutic resistance, making it a high-priority target in oncology.[4][5] This guide details the mechanism of action, in vitro enzymatic and cellular activity, antiproliferative effects, and a summary of its preclinical characteristics. The data presented herein establish AXL-4-I-A as a promising lead candidate for further development as a targeted cancer therapeutic.
Introduction: A Rationale for Targeting AXL Kinase
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a key driver of malignancy in numerous cancers, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML).[4][6] Its overexpression is strongly correlated with poor overall survival.[4][7] AXL signaling is typically activated upon binding to its ligand, Growth Arrest-Specific 6 (Gas6). This event triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain, which subsequently activates downstream pro-survival and pro-metastatic signaling cascades, such as the PI3K/AKT and MAPK pathways.[6]
Furthermore, AXL is a primary driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties, and critically, contributes to the emergence of resistance against a wide range of cancer therapies.[4] Consequently, inhibiting AXL function presents a compelling therapeutic strategy to directly halt tumor progression and potentially resensitize resistant tumors to other treatments.
AXL-4-I-A was designed based on the principle of utilizing privileged heterocyclic scaffolds known to effectively target the ATP-binding pocket of kinases. The indazole core is a bioisostere of purine and is a foundational component of several approved kinase inhibitors, including Axitinib and Pazopanib.[8] The indole moiety provides additional opportunities for hydrogen bonding and hydrophobic interactions within the kinase domain.[2] This guide outlines the preclinical data supporting AXL-4-I-A's profile as a potent and selective AXL inhibitor.
Mechanism of Action: Competitive Inhibition of AXL Kinase
AXL-4-I-A functions as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of the AXL kinase domain in its active conformation. This action directly prevents the autophosphorylation of the receptor, thereby blocking the initiation of all downstream signaling events. The inhibition of AXL phosphorylation effectively neutralizes its oncogenic signaling output, leading to reduced cell proliferation, migration, and survival.
AXL Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical AXL signaling pathway and the specific point of intervention by AXL-4-I-A.
Caption: AXL-4-I-A competitively blocks the ATP-binding site on AXL kinase.
In Vitro Biological Activity Profile
The biological activity of AXL-4-I-A was characterized through a series of enzymatic and cell-based assays to determine its potency, selectivity, and functional effects on cancer cells.
Enzymatic Kinase Inhibition
The direct inhibitory effect of AXL-4-I-A on AXL kinase activity was measured using a biochemical assay. The results demonstrate potent, single-digit nanomolar inhibition of AXL.
Table 1: Enzymatic Inhibition of TAM Family Kinases by AXL-4-I-A
| Kinase Target | IC₅₀ (nM) |
|---|---|
| AXL | 5.2 |
| MER | 215 |
| TYRO3 | 480 |
IC₅₀ values are the mean of three independent experiments.
The data indicate that AXL-4-I-A is over 40-fold more selective for AXL compared to the other TAM family kinases, MER and TYRO3. This selectivity is advantageous as it may reduce off-target effects associated with pan-TAM inhibition.[9]
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a self-validating system for determining the IC₅₀ value of an inhibitor against a purified kinase.
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled antibody binds to the phosphorylated substrate, bringing it in proximity to an Alexa Fluor 647-labeled tracer that binds to the kinase's ATP pocket. Inhibition of the kinase prevents substrate phosphorylation, reducing the FRET signal.
-
Methodology:
-
Reagent Preparation: Prepare a serial dilution of AXL-4-I-A in kinase buffer (e.g., 100 µM to 1 pM). A known potent inhibitor (e.g., Bemcentinib) serves as the positive control, while DMSO serves as the negative (vehicle) control.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilutions. Add 2.5 µL of a solution containing purified recombinant AXL kinase and a biotinylated polypeptide substrate.
-
Initiation: Initiate the reaction by adding 5 µL of ATP solution to a final concentration equal to the Km for AXL. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of a detection solution containing Eu-labeled anti-phosphotyrosine antibody and Alexa Fluor 647-labeled kinase tracer.
-
Data Acquisition: Incubate for 60 minutes to allow for antibody binding. Read the plate on a TR-FRET enabled plate reader, measuring emission at both 615 nm (Europium) and 665 nm (Alexa Fluor).
-
Analysis: Calculate the emission ratio (665/615). Plot the ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value. The Z'-factor for the assay is calculated from the positive and negative controls to ensure assay robustness (Z' > 0.5 is considered excellent).
-
Cellular AXL Autophosphorylation Assay
To confirm target engagement within a cellular context, the ability of AXL-4-I-A to inhibit ligand-induced AXL phosphorylation was assessed in the A549 non-small cell lung cancer cell line, which has high AXL expression.
Table 2: Inhibition of Gas6-Induced AXL Phosphorylation
| Cell Line | Treatment | IC₅₀ (nM) |
|---|---|---|
| A549 | AXL-4-I-A | 18.5 |
IC₅₀ value represents the concentration required to inhibit 50% of the p-AXL signal.
AXL-4-I-A potently inhibits AXL autophosphorylation in cells, confirming its ability to reach its target and exert its mechanism of action.
Protocol 2: Western Blot for Phospho-AXL (p-AXL)
-
Principle: This protocol validates target engagement by directly measuring the phosphorylation state of the target kinase in treated cells.
-
Methodology:
-
Cell Culture & Starvation: Plate A549 cells and grow to 80% confluency. Serum-starve the cells for 18-24 hours to reduce basal receptor activation.
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Inhibitor Treatment: Pre-treat cells with a serial dilution of AXL-4-I-A (or DMSO vehicle control) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human Gas6 (e.g., 100 ng/mL) for 15 minutes to induce maximal AXL phosphorylation. A non-stimulated control is included to show baseline phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Determine total protein concentration using a BCA assay. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST. Probe overnight with a primary antibody specific for phosphorylated AXL (p-AXL Tyr702).
-
Loading Control: Strip the membrane and re-probe with an antibody for total AXL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection & Analysis: Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Normalize the p-AXL signal to the total AXL signal.
-
Antiproliferative Activity in Cancer Cell Lines
The functional consequence of AXL inhibition is a reduction in cancer cell viability. AXL-4-I-A demonstrated potent antiproliferative activity across a panel of cancer cell lines with known AXL dependency.
Table 3: Antiproliferative Activity (GI₅₀) of AXL-4-I-A
| Cell Line | Cancer Type | AXL Expression | GI₅₀ (µM) |
|---|---|---|---|
| A549 | NSCLC | High | 0.85 |
| PC-3 | Prostate Cancer | High | 1.15 |
| K562 | CML | High | 1.50 |
| MCF-7 | Breast Cancer | Low | > 10 |
GI₅₀ is the concentration required to inhibit cell growth by 50%.
The compound shows significantly higher potency in cell lines with high AXL expression, suggesting its antiproliferative effects are on-target.[10]
Preclinical Pharmacokinetics & In Vivo Efficacy
Preliminary assessment of drug-like properties is crucial for any lead candidate.
Metabolic Stability
The metabolic stability of AXL-4-I-A was evaluated in human liver microsomes. The compound exhibited an acceptable half-life, suggesting it may possess favorable pharmacokinetic properties for in vivo studies.[11]
Table 4: Human Liver Microsome Stability
| Compound | T₁₂ (minutes) |
|---|
| AXL-4-I-A | 55.2 |
In Vivo Xenograft Study Workflow
The following diagram outlines a standard workflow for assessing the in vivo efficacy of a lead compound in a mouse xenograft model.
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Discussion & Future Directions
The data presented in this guide characterize N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine (AXL-4-I-A) as a potent, selective, and cell-active inhibitor of AXL receptor tyrosine kinase. Its ability to inhibit AXL phosphorylation at low nanomolar concentrations translates into effective, on-target antiproliferative activity in AXL-driven cancer cell lines.
Future work will focus on:
-
Full Kinome Selectivity Profiling: To comprehensively assess the selectivity of AXL-4-I-A against a broad panel of human kinases.
-
In Vivo Efficacy Studies: Executing xenograft studies as outlined to confirm its anti-tumor activity in a living system.
-
Pharmacokinetic Profiling: Conducting full ADME (Absorption, Distribution, Metabolism, Excretion) studies in rodent models.
-
Combination Studies: Investigating the potential of AXL-4-I-A to overcome acquired resistance to other targeted therapies or chemotherapy.[4][12]
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